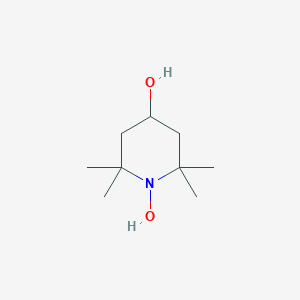

4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-

Description

The exact mass of the compound 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142784. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Nitrogen Compounds - Ammonium Compounds - Hydroxylamine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGAUKGQUCHWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859711 | |

| Record name | 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-10-3, 2226-96-2 | |

| Record name | 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempol-H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tempol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMPOL-H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55XB6IT82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of TEMPOL-H

An In-depth Technical Guide to the Physical and Chemical Properties of TEMPOL-H

Introduction

TEMPOL-H (1,4-dihydroxy-2,2,6,6-tetramethylpiperidine) is the reduced hydroxylamine form of the well-known stable nitroxide radical, TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl). While TEMPOL is a paramagnetic radical scavenger and a superoxide dismutase (SOD) mimetic, TEMPOL-H is its diamagnetic precursor. In biological systems, TEMPOL-H can be oxidized to form TEMPOL, establishing a redox cycle that is central to its antioxidant and therapeutic effects. This technical guide provides a comprehensive overview of the core , detailed experimental protocols, and visualizations of its mechanisms of action, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

TEMPOL-H and its parent compound TEMPOL possess distinct yet related properties. TEMPOL typically appears as an orange crystalline solid, while its reduced form, TEMPOL-H, is a white solid. The interconversion between these two forms is a key aspect of their chemical reactivity and biological function.

Data Summary

The quantitative physical and chemical data for TEMPOL-H and TEMPOL are summarized in the table below for easy comparison.

| Property | TEMPOL-H (Hydroxylamine) | TEMPOL (Nitroxide Radical) |

| IUPAC Name | 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol | (4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxyl |

| Synonyms | Tempol hydroxylamine, OT-674 | 4-Hydroxy-TEMPO, Tanol, TMPN |

| CAS Number | 3637-10-3 | 2226-96-2 |

| Molecular Formula | C₉H₁₉NO₂ | C₉H₁₈NO₂ |

| Molecular Weight | 173.25 g/mol | 172.24 g/mol |

| Appearance | White Solid | Orange Crystalline Solid |

| Melting Point | Not specified in results | 69–73 °C |

| Boiling Point | Not specified in results | 302.58 °C |

| Solubility (Water) | Soluble | 629.3 g/L (20 °C) |

| Solubility (Organic) | Soluble in Diethyl Ether | Soluble in Ethanol, DMSO, DMF (~30 mg/mL) |

| UV/Vis (λmax) | Not applicable (diamagnetic) | 242 nm (in ethanol) |

| Stability | Can be oxidized to TEMPOL | Stable for ≥4 years at -20°C |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, characterization, and evaluation of TEMPOL-H.

Protocol 1: Synthesis of TEMPOL-H from TEMPOL

This protocol describes the chemical reduction of the TEMPOL radical to its hydroxylamine form, TEMPOL-H. The procedure is adapted from a general method for reducing nitroxides.

Materials:

-

TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl)

-

Sodium dithionite (Na₂S₂O₄), 85%

-

Acetone

-

Deionized water

-

Diethyl ether (degassed)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Nitrogen (N₂) gas supply

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve TEMPOL (e.g., 500 mg, 2.9 mmol) in a 1:1 mixture of acetone and water (60 mL).

-

To this solution, add sodium dithionite (e.g., 717 mg, 3.5 mmol). The characteristic orange color of the TEMPOL solution should decolorize almost instantly upon addition and swirling.

-

Stir the reaction mixture vigorously at room temperature for 30-60 minutes under a nitrogen atmosphere to ensure complete reduction.

-

Remove the acetone from the mixture using a rotary evaporator under reduced pressure.

-

Transfer the remaining aqueous solution to a separatory funnel and extract the product with degassed diethyl ether (3 x 50 mL) under a nitrogen atmosphere.

-

Combine the organic extracts and dry them over anhydrous potassium carbonate under nitrogen.

-

Filter the solution under nitrogen to remove the drying agent.

-

Remove the diethyl ether solvent under high vacuum to yield TEMPOL-H as a white solid.

Caption: Workflow for the synthesis and purification of TEMPOL-H.

Protocol 2: Characterization of TEMPOL-H by ¹H NMR

Because TEMPOL-H is diamagnetic, it can be readily analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, unlike the paramagnetic TEMPOL radical which causes significant peak broadening.

Materials:

-

Synthesized TEMPOL-H sample

-

Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃ or Benzene-d6, C₆D₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the purified TEMPOL-H solid in the chosen deuterated solvent inside a clean NMR tube.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks and assign them to the corresponding protons in the TEMPOL-H structure. The spectrum is expected to show signals for the methyl protons and the protons on the piperidine ring. For example, in Benzene-d6, characteristic peaks appear around 1.16 ppm (methyl groups), 1.3-1.4 ppm (ring CH₂ groups), and 3.86 ppm (N-OH proton).

Protocol 3: Assessment of Antioxidant Activity (Cell-Based ROS Assay)

This protocol provides a general workflow to evaluate the ability of TEMPOL-H to mitigate intracellular reactive oxygen species (ROS) in a cell culture model. The activity relies on the intracellular conversion of TEMPOL-H to TEMPOL.

Materials:

-

Adherent or suspension cells (e.g., Human hematopoietic stem cells, HT29)

-

Cell culture medium and supplements

-

TEMPOL-H stock solution

-

ROS-inducing agent (e.g., Tert-butyl hydroperoxide (TBHP) or Hydrogen peroxide (H₂O₂))

-

Cell-permeable fluorescent ROS probe (e.g., CellROX™ Deep Red or Orange)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere or stabilize overnight.

-

Pre-treatment: Treat the cells with various concentrations of TEMPOL-H for a specified pre-incubation period (e.g., 1 hour). Include an untreated control group.

-

Induction of Oxidative Stress: Add a ROS-inducing agent like TBHP to the media for a short duration (e.g., 30 minutes). Maintain a control group with no ROS inducer.

-

ROS Staining: Wash the cells with PBS and then incubate them with the CellROX probe according to the manufacturer's instructions (e.g., 30 minutes at 37 °C). The probe fluoresces upon oxidation by ROS.

-

Analysis: Wash the cells again to remove excess probe. Analyze the intracellular fluorescence intensity using a flow cytometer or visualize and quantify using a fluorescence microscope. A reduction in fluorescence in the TEMPOL-H-treated groups compared to the ROS-induced group indicates antioxidant activity.

Signaling Pathways and Mechanisms of Action

TEMPOL-H exerts its biological effects primarily through its oxidation to TEMPOL, which then engages in multiple redox-based signaling pathways.

Redox Cycling and SOD-Mimetic Activity

The core mechanism of TEMPOL is its ability to act as a superoxide dismutase (SOD) mimetic. It catalyzes the dismutation of the superoxide radical (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. This process involves a redox cycle where TEMPOL is reduced by superoxide to TEMPOL-H, which is then re-oxidized back to TEMPOL by another superoxide molecule, completing the catalytic cycle. This action is critical for mitigating oxidative stress.

An In-depth Technical Guide to 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinol (4-Hydroxy-TEMPO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol, a stable nitroxide radical commonly known as 4-Hydroxy-TEMPO or Tempol. This compound and its derivatives are of significant interest in medicinal chemistry and pharmacology due to their potent antioxidant and catalytic properties.

Core Compound Properties

1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinol, in its stable radical form, is more systematically named (4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxyl. It is a heterocyclic compound characterized by a piperidine ring with four methyl groups at the 2 and 6 positions, a hydroxyl group at the 4 position, and a nitroxyl radical at the 1 position. This nitroxyl radical is the key to its chemical reactivity and biological activity.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈NO₂ | [1][2][3] |

| Molecular Weight | 172.24 g/mol | [2] |

| CAS Number | 2226-96-2 | [1][3] |

| Appearance | Orange crystals | [3] |

| Melting Point | 71-73 °C | [3] |

| Solubility in Water | 629.3 g/L (at 20 °C) | [3] |

Experimental Protocols

Synthesis of 4-Hydroxy-TEMPO

A common and efficient method for the synthesis of 4-Hydroxy-TEMPO involves the oxidation of 2,2,6,6-tetramethyl-4-piperidinol.[4]

Materials:

-

2,2,6,6-tetramethyl-4-piperidinol

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium tungstate (catalyst)

-

Water

-

Ethyl acetate

-

Sodium chloride

-

Magnesium sulfate

Procedure:

-

Dissolve 2,2,6,6-tetramethyl-4-piperidinol in water.

-

Add a catalytic amount of sodium tungstate to the solution.

-

Slowly add a two-fold molar excess of 30% aqueous hydrogen peroxide to the reaction mixture while maintaining vigorous stirring.

-

Continue stirring the mixture for approximately two hours at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Once the reaction is complete, extract the product into ethyl acetate.

-

Wash the organic layer with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 4-Hydroxy-TEMPO.

-

The product can be further purified by recrystallization to obtain orange crystals.[4]

This method is considered superior for its high yield (virtually quantitative) and straightforward procedure.[4]

Biological Activity and Signaling Pathways

4-Hydroxy-TEMPO is primarily recognized for its antioxidant properties, acting as a superoxide dismutase (SOD) mimetic.[5] It can catalytically scavenge superoxide radicals, which are implicated in oxidative stress and cellular damage.

Antioxidant Mechanism of 4-Hydroxy-TEMPO

The antioxidant activity of 4-Hydroxy-TEMPO involves its ability to undergo reversible redox reactions. It can be oxidized by reactive oxygen species (ROS) and subsequently reduced back to its active form. A key mechanism involves the diversion of peroxynitrite decomposition from nitrating to nitrosating species, which can have significant biological implications.[6]

Caption: Antioxidant mechanism of 4-Hydroxy-TEMPO.

Experimental Workflow for Assessing Antioxidant Activity

The following workflow outlines a general approach to studying the antioxidant effects of 4-Hydroxy-TEMPO in a cellular model.

Caption: Experimental workflow for antioxidant assessment.

References

- 1. 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl- [webbook.nist.gov]

- 2. 2,2,6,6-Tetramethyl-4-piperidinol 1-oxyl, free radical | 2226-96-2 | FT02559 [biosynth.com]

- 3. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy | 2226-96-2 [chemicalbook.com]

- 6. The Mechanism by which 4-hydroxy-2,2,6,6-tetramethylpiperidene-1-oxyl (tempol) diverts peroxynitrite decomposition from nitrating to nitrosating species - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into TEMPOL-H: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic properties of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-H (TEMPOL-H), the reduced, diamagnetic form of the versatile antioxidant TEMPOL. Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with the experimental protocols for their acquisition. Furthermore, key signaling pathways influenced by TEMPOL are visualized to provide a deeper understanding of its mechanism of action for researchers, scientists, and drug development professionals.

Spectroscopic Data of TEMPOL-H

The following sections summarize the key spectroscopic data for TEMPOL-H, providing a foundational dataset for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of TEMPOL, NMR analysis requires its reduction to the diamagnetic hydroxylamine form, TEMPOL-H. This is often achieved in situ by adding a reducing agent like phenylhydrazine or ascorbic acid to the NMR sample. The data presented here is for this reduced form.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3-4.4 | m | 1H | H-4 (CH-OH) |

| ~1.8 | m | 2H | H-3, H-5 (axial) |

| ~1.5 | s | 12H | 4 x CH₃ |

| ~1.4 | m | 2H | H-3, H-5 (equatorial) |

| Variable | br s | 1H | OH |

| Variable | br s | 1H | N-OH |

Note: The chemical shifts of the OH and N-OH protons are variable and depend on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~63.1 | C-4 (CH-OH) |

| ~47.5 | C-3, C-5 |

| ~31.6 | C-2, C-6 |

| ~20.6 | 4 x CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of TEMPOL-H exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H stretch (alcohol and N-OH) |

| ~2850-2970 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (CH₂ and CH₃) |

| ~1365-1385 | Medium | C-H bend (gem-dimethyl) |

| ~1050-1150 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry of TEMPOL-H typically involves soft ionization techniques to observe the molecular ion. Electron ionization may lead to fragmentation.

| m/z | Relative Intensity | Assignment |

| 173.15 | High | [M+H]⁺ (Molecular Ion + H) |

| 158.13 | Medium | [M - CH₃]⁺ |

| 140.12 | Low | [M - CH₃ - H₂O]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of TEMPOL in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

To reduce the paramagnetic TEMPOL to the NMR-active TEMPOL-H, add a small amount of a reducing agent such as phenylhydrazine or ascorbic acid dropwise until the orange color of the solution disappears, indicating the reduction of the nitroxyl radical.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid TEMPOL-H or a concentrated solution onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry

Sample Preparation (LC-MS/MS):

-

Prepare a stock solution of TEMPOL-H in a suitable solvent (e.g., methanol, acetonitrile).

-

For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample.

-

If starting with TEMPOL, reduction to TEMPOL-H can be achieved by adding sodium ascorbate to the sample solution.[1]

-

Dilute the sample to an appropriate concentration for LC-MS/MS analysis.

Instrumentation and Parameters:

-

System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[1]

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, with specific precursor-to-product ion transitions for TEMPOL-H.

Signaling Pathways and Experimental Workflows

TEMPOL exerts its biological effects through various signaling pathways, primarily related to its antioxidant properties. The following diagrams illustrate some of these key pathways and a general workflow for studying antioxidant activity.

Caption: TEMPOL's primary antioxidant mechanism involves scavenging reactive oxygen species (ROS).

Caption: Pro-apoptotic signaling pathways induced by high concentrations of TEMPOL.[2][3][4]

Caption: General experimental workflow for assessing the antioxidant activity of TEMPOL-H.

References

- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tempol Induces Oxidative Stress, ER Stress and Apoptosis via MAPK/Akt/mTOR Pathway Suppression in HT29 (Colon) and CRL-1739 (Gastric) Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tempol Induces Oxidative Stress, ER Stress and Apoptosis via MAPK/Akt/mTOR Pathway Suppression in HT29 (Colon) and CRL-1739 (Gastric) Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Tempol Induces Oxidative Stress, ER Stress and Apoptosis via MAPK/Akt/mTOR Pathway Suppression in HT29 (Colon) and CRL-1739 (Gastric) Cancer Cell Lines | Semantic Scholar [semanticscholar.org]

mechanism of action of TEMPOL-H as an antioxidant

An In-Depth Technical Guide to the Antioxidant Mechanism of Action of TEMPOL-H

Executive Summary

TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a well-documented redox-cycling nitroxide with potent antioxidant properties.[1] In biological systems, TEMPOL is readily reduced to its corresponding hydroxylamine, TEMPOL-H (4-hydroxy-2,2,6,6-tetramethyl-N-hydroxypiperidine).[2][3] While much of the literature focuses on the parent compound, TEMPOL, it is the reduced TEMPOL-H form that mediates many of the critical antioxidant effects observed in vivo.[2] This technical guide delineates the multifaceted mechanism of action of TEMPOL-H, focusing on its direct radical-scavenging capabilities, its integral role in the TEMPOL redox cycle, and its influence on cellular signaling pathways. Unlike its parent nitroxide, TEMPOL-H does not possess superoxide dismutase (SOD) mimetic activity; its primary mechanism is direct radical quenching via hydrogen atom donation, making it particularly effective in preventing lipid peroxidation.[2] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism of Action

The antioxidant activity of the TEMPOL/TEMPOL-H system is not attributable to a single reaction but to a dynamic redox cycle that allows it to catalytically neutralize a wide range of reactive oxygen species (ROS).[1]

The TEMPOL/TEMPOL-H Redox Cycle

The core of the mechanism lies in the ability of TEMPOL to shuttle between three key forms: the stable nitroxide radical (TEMPOL), the reduced hydroxylamine (TEMPOL-H), and the oxidized oxoammonium cation.[1][4] This interconversion involves one- and two-electron transfer reactions. In vivo, an equilibrium is rapidly established between TEMPOL and TEMPOL-H, which allows the hydroxylamine form to act as the primary effector while the nitroxide form is regenerated, providing a sustained protective effect.[3]

Direct Radical Scavenging by TEMPOL-H

The principal antioxidant action of TEMPOL-H is mediated by direct hydrogen atom donation to neutralize highly reactive radicals.[2] This mechanism is distinct from the enzymatic-like activities of its nitroxide counterpart. This makes TEMPOL-H exceptionally effective at terminating chain reactions, such as lipid peroxidation, where it has been shown to be more potent than both TEMPOL and the vitamin E analog, Trolox.[1][2]

Synergistic Interactions and Multi-ROS Scavenging

While TEMPOL-H acts as a direct scavenger, its efficacy is amplified by the activities of the other components in the redox cycle, which collectively target a broad spectrum of ROS.

-

TEMPOL (Nitroxide Form) : This form acts as a potent SOD mimetic, catalytically converting superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂).[5][6] It also exhibits catalase-like activity and can inhibit the Fenton reaction, thereby preventing the formation of the highly damaging hydroxyl radical (•OH) from H₂O₂ in the presence of transition metals like Fe²⁺.[1][5]

-

Oxoammonium Cation : This oxidized form plays a role in cellular redox balance. It can be reduced by NADH, leading to the oxidation of NADH to NAD⁺.[7] This reaction not only regenerates the other active forms but may also help correct the NAD⁺/NADH imbalance seen in certain metabolic and oxidative stress conditions.[7]

Modulation of Cellular Signaling Pathways

Beyond direct ROS neutralization, the TEMPOL/TEMPOL-H system influences key cellular pathways involved in oxidative stress and inflammation.

Upregulation of Endogenous Antioxidant Defenses

TEMPOL treatment has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[8] Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and initiates the transcription of a suite of protective genes, including those for endogenous antioxidant enzymes like SOD, catalase, and glutathione peroxidase.[8][9] This action enhances the cell's intrinsic ability to cope with oxidative insults.

Anti-inflammatory Effects

Oxidative stress is intrinsically linked to inflammation. The TEMPOL/TEMPOL-H system exerts anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. Studies have shown that TEMPOL can suppress the TGF-β1 and NF-κB signaling pathways, which are central regulators of inflammation and fibrosis.[10] Furthermore, in vitro experiments have demonstrated that TEMPOL can significantly decrease the release of multiple pro-inflammatory cytokines from activated T cells and antigen-presenting cells.[11]

Quantitative Assessment of Antioxidant Activity

The efficacy of TEMPOL and its derivatives has been quantified in numerous in vitro and in vivo studies.

In Vitro Antioxidant Capacity

The following table summarizes key findings from cell-free and cell-based assays.

| Assay Type | Model System | Treatment | Key Result | Reference |

| ROS Reduction | H9c2 Cardiomyoblasts | Hypoxia + Tempol | Significantly inhibited hypoxia-induced ROS generation. | [5] |

| ROS Reduction | Human Hematopoietic Stem Cells | TBHP + Tempol | Inhibited tert-butyl hydroperoxide (TBHP)-mediated ROS increase. | [12] |

| Superoxide (O₂•⁻) Levels | A549 Lung Cancer Cells | 4 mM Tempol (48h) | ~500% increase in O₂•⁻ levels (pro-oxidant effect at high dose). | [13] |

| Superoxide (O₂•⁻) Levels | Calu-6 Lung Cancer Cells | 4 mM Tempol (48h) | ~430% increase in O₂•⁻ levels. | [13] |

| Lipid Peroxidation | Rat Proximal Tubule Cells | H₂O₂ + Tempol | Significantly attenuated H₂O₂-mediated increase in LDH release. | [14] |

| Anti-inflammatory | Human PBMCs | LPS + Tempol | Significant decrease in multiple APC-derived cytokines. | [11] |

Note: Some studies show that at high concentrations or in specific cell types, TEMPOL can exhibit pro-oxidant effects, highlighting the complexity of its redox-cycling nature.[13][15]

In Vivo Efficacy

Animal models provide crucial evidence for the physiological relevance of TEMPOL-H's antioxidant activity.

| Parameter | Animal Model | Treatment | Key Result | Reference |

| Plasma Antioxidant Capacity | Rat (Cerulein-induced pancreatitis) | Tempol (3x 100 mg/kg) | Reverted the reduction in plasma FRAP value from 240 µM to 337 µM. | [6] |

| Lipid Peroxidation (MDA) | Rat (Renal Ischemia/Reperfusion) | Tempol | Significantly reduced kidney malondialdehyde (MDA) levels. | [14] |

| Catalase Activity | Rat (CCl₄-induced toxicity) | CCl₄ + Tempol | Significantly restored depleted catalase activity in plasma, liver, and kidney. | [9] |

| SOD Activity | Rat (CCl₄-induced toxicity) | CCl₄ + Tempol | Significantly restored depleted SOD activity in plasma, liver, and kidney. | [9] |

| Renal Fibrosis | Rat (5/6 nephrectomy + high salt) | Tempol (1 mmol/kg/day) | Exerted anti-fibrotic and anti-inflammatory effects by inhibiting the TGF-β1 pathway. | [10] |

Experimental Methodologies

Reproducible assessment of antioxidant activity requires standardized protocols. Below are methodologies for key assays cited in the evaluation of TEMPOL and TEMPOL-H.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[16]

-

Reagent Preparation : Prepare the FRAP reagent daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Incubation : Warm the FRAP reagent to 37°C.

-

Reaction : Add 10 µL of the test sample (e.g., plasma) to 300 µL of the FRAP reagent.

-

Measurement : After a set incubation period (e.g., 4-30 minutes), measure the absorbance of the ferrous-tripyridyltriazine complex at 593 nm.[6][16]

-

Quantification : Compare the absorbance change to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Cellular Reactive Oxygen Species (ROS) Detection

This method uses a cell-permeable fluorescent probe to quantify intracellular ROS levels.

-

Cell Culture : Plate cells (e.g., H9c2, HSCs) in a multi-well plate and allow them to adhere overnight.[5][12]

-

Pre-treatment : Treat the cells with various concentrations of TEMPOL or TEMPOL-H for a specified duration (e.g., 1-2 hours).

-

Induction of Oxidative Stress : Introduce an oxidative stressor, such as H₂O₂, tert-butyl hydroperoxide (TBHP), or hypoxia, for a defined period.[5][12]

-

Staining : Wash the cells and incubate them with a fluorescent ROS probe (e.g., 5 µM DCFH-DA or CellRox Deep Red) for 30 minutes at 37°C in the dark.[5][12]

-

Analysis : Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The intensity is directly proportional to the level of intracellular ROS.

Lipid Peroxidation (MDA) Assay

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.

-

Sample Preparation : Homogenize tissue samples in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4). Add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[6]

-

Centrifugation : Centrifuge the homogenate (e.g., 3000 x g at 4°C) and collect the supernatant.

-

Reaction : Mix the supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation : Heat the mixture at high temperature (e.g., 95°C) for 60 minutes to form the MDA-TBA adduct.

-

Measurement : Cool the samples and measure the absorbance of the pink-colored adduct at approximately 532 nm.

-

Quantification : Calculate the MDA concentration using a standard curve prepared with a known MDA standard.

Conclusion

The is robust and multifaceted. Its primary role as a direct radical scavenger via hydrogen atom donation is complemented by the broader activities of the TEMPOL redox cycle, which includes SOD- and catalase-mimetic actions. This allows the system to catalytically neutralize a wide array of reactive oxygen species. Furthermore, its ability to modulate critical cellular signaling pathways like Nrf2 and NF-κB provides a secondary, indirect mechanism of protection by enhancing endogenous antioxidant defenses and suppressing inflammation. The extensive in vitro and in vivo data confirm its efficacy, positioning TEMPOL-H and its parent compound as highly promising therapeutic agents for conditions underpinned by oxidative stress.

References

- 1. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tempol | C9H18NO2 | CID 137994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protective Effect of Tempol Against Hypoxia-Induced Oxidative Stress and Apoptosis in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tempol, a Membrane-Permeable Radical Scavenger, Exhibits Anti-Inflammatory and Cardioprotective Effects in the Cerulein-Induced Pancreatitis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TEMPOL increases NAD+ and improves redox imbalance in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Assessing the effects of tempol on renal fibrosis, inflammation, and oxidative stress in a high-salt diet combined with 5/6 nephrectomy rat model: utilizing oxidized albumin as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brief report: Tempol, a novel antioxidant, inhibits both activated T cell and antigen presenting cell derived cytokines in-vitro from COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Antioxidant TEMPOL Protects Human Hematopoietic Stem Cells From Culture-Mediated Loss of Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tempol differently affects cellular redox changes and antioxidant enzymes in various lung-related cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Hydroxy-TEMPO Derivatives: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-hydroxy-TEMPO (TEMPOL) and its derivatives, tailored for researchers, scientists, and drug development professionals. It delves into their synthesis, spectroscopic and electrochemical properties, and diverse applications, with a focus on their roles as catalysts, antioxidants, and probes in biological systems.

Introduction

4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-hydroxy-TEMPO or TEMPOL, is a stable nitroxide radical that has garnered significant attention across various scientific disciplines.[1][2] Its stable radical nature, coupled with the versatility of its 4-hydroxy group for further functionalization, makes it a valuable scaffold for creating a wide array of derivatives with tailored properties.[3][4] These compounds are extensively used as catalysts for selective oxidation reactions in organic synthesis, as radical scavengers and antioxidants in biological and materials science, and as spin labels for electron paramagnetic resonance (EPR) spectroscopy.[5][6][7]

The core structure of 4-hydroxy-TEMPO features a five-membered piperidine ring with four methyl groups at the 2 and 6 positions, which sterically hinder the nitroxide radical, contributing to its remarkable stability. The hydroxyl group at the 4-position provides a convenient handle for chemical modification, allowing for the synthesis of a diverse library of derivatives with altered solubility, reactivity, and biological activity.[3][4] This guide will explore the synthesis of these derivatives, their key quantitative characteristics, and their significant applications.

Synthesis of 4-Hydroxy-TEMPO and Its Derivatives

The synthesis of 4-hydroxy-TEMPO is economically viable on an industrial scale, typically starting from the condensation of acetone and ammonia to produce triacetone amine.[2] A general synthetic scheme is presented below.

General Synthesis of 4-Hydroxy-TEMPO

A common industrial synthesis involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. A detailed laboratory-scale procedure is described in the experimental protocols section. The process generally involves the following steps:

-

Formation of 4-hydroxy-2,2,6,6-tetramethylpiperidine: This precursor is typically synthesized from phorone (diisopropylidene acetone) and ammonia.[1]

-

Oxidation to 4-hydroxy-TEMPO: The piperidine derivative is then oxidized to the corresponding nitroxide radical. This oxidation can be achieved using various reagents, such as hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) or through electrochemical methods.

Synthesis of 4-Hydroxy-TEMPO Derivatives

The hydroxyl group of 4-hydroxy-TEMPO serves as a versatile point of attachment for various functional groups, enabling the synthesis of a wide range of derivatives. A general approach involves the reaction of 4-hydroxy-TEMPO with an appropriate electrophile in the presence of a base.

A representative synthetic workflow for the preparation of ether-linked 4-hydroxy-TEMPO derivatives is depicted below.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. TEMPO [organic-chemistry.org]

The Solubility Profile of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol, a compound commonly known as 4-hydroxy-TEMPO or TEMPOL. Understanding the solubility of this stable nitroxyl radical is critical for its application in various fields, including organic synthesis, polymer chemistry, and biomedical research. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Solubility Data

The solubility of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol is significantly influenced by the nature of the solvent, particularly its polarity. The presence of both a hydroxyl group and the nitroxyl radical imparts a degree of polarity to the molecule, leading to its miscibility in polar solvents while having limited solubility in non-polar environments.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol in various solvents. It is important to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.

| Solvent | Solubility | Temperature (°C) |

| Water | 1670 g/L | Not Specified |

| Water | 629.3 g/L | 20 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Not Specified |

| Ethanol | ~30 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |

| Dimethyl Formamide (DMF) | ~30 mg/mL | Not Specified |

| Ethylbenzene | 8.1% wt/wt | 20 |

Qualitative Solubility Overview

Qualitative assessments from various sources provide a broader, albeit less precise, understanding of the compound's solubility characteristics.

-

High Solubility: The compound is readily soluble in water and polar organic solvents such as methanol and ethanol.[1][2] It is also reported to be soluble in benzene.[3]

-

Poor Solubility: Its solubility is limited in non-polar organic solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies applicable to determining the solubility of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol.

Gravimetric Method

The gravimetric method is a classic and highly reliable technique for determining the equilibrium solubility of a solid in a liquid. It involves the preparation of a saturated solution, followed by the quantitative analysis of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol is added to a known volume or mass of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-porosity filter or by centrifugation, ensuring that the temperature is maintained during this step to prevent any change in solubility.

-

Solvent Evaporation: A precisely measured aliquot (by volume or mass) of the clear, saturated supernatant is transferred to a pre-weighed container.

-

Drying and Weighing: The solvent is carefully evaporated from the solution, often under reduced pressure or in a controlled-temperature oven, leaving behind the dissolved solid. The container with the solid residue is then dried to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.

Spectroscopic Method

For compounds that possess a chromophore, UV-Vis spectroscopy offers a sensitive and often faster method for determining solubility. 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol exhibits absorbance in the UV-Vis spectrum, making this method applicable.

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol with known concentrations in the solvent of interest are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted, which should be linear in the desired concentration range (Beer-Lambert Law).

-

Preparation of Saturated Solution: A saturated solution is prepared and equilibrated as described in the gravimetric method (steps 1 and 2).

-

Filtration and Dilution: The saturated solution is filtered or centrifuged to remove undissolved solute. A small, accurately measured volume of the clear supernatant is then carefully diluted with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol in the solvent is calculated by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound, applicable to 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol.

Caption: General workflow for solubility determination.

References

An In-depth Technical Guide to the Redox Potential of the TEMPOL/TEMPOL-H Couple

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the redox properties of the TEMPOL/TEMPOL-H couple, a critical factor in its function as a stable nitroxide radical with significant applications in catalysis, chemical oxidation, and biomedical research. The document details the electrochemical behavior of TEMPOL, experimental methodologies for its characterization, and its interaction with key cellular signaling pathways.

Quantitative Redox Potential Data

The redox potential of the TEMPOL/TEMPOL-H couple is a key parameter governing its antioxidant and pro-oxidant activities. This potential is influenced by experimental conditions such as pH and the solvent system. The following table summarizes reported redox potential values for the one-electron oxidation of TEMPOL to its corresponding oxoammonium cation.

| Analyte | E½ (V vs. NHE) | pH | Solvent/Supporting Electrolyte | Method | Reference |

| 4-Hydroxy-TEMPO (TEMPOL) | 0.80 | Neutral | 0.5 M NaCl | Cyclic Voltammetry | [1][2] |

| 4-Hydroxy-TEMPO (TEMPOL) | 0.81 | 7 | 0.5 M KCl | Cyclic Voltammetry | [3] |

| 4-Hydroxy-TEMPO (TEMPOL) | 0.85 - 1.0 | 6.8 | Aqueous | Cyclic Voltammetry | [4] |

| 4-Hydroxy-TEMPO (TEMPOL) | ~0.73 | Neutral | 0.08 M NEt₄ClO₄ (aqueous) | Cyclic Voltammetry | [5] |

pH Dependence: The redox potential of the TEMPOL/TEMPOL-H couple exhibits a dependence on pH, particularly in the reduction of the nitroxide to the hydroxylamine. Under basic conditions (pH 7.5–12), the potential for the 1e⁻/1H⁺ redox process of 4-OH-TEMPO shows a slope of approximately -54 mV/pH.[5]

Experimental Protocols

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical properties of the TEMPOL/TEMPOL-H couple.[4][6] A typical experimental protocol is outlined below.

Objective: To determine the half-wave potential (E½) of the one-electron oxidation of TEMPOL.

Materials:

-

Working Electrode: Glassy carbon electrode.[1]

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.[1]

-

Counter Electrode: Platinum wire or glassy carbon electrode.[1]

-

Electrolyte Solution: A solution of TEMPOL (typically 1-10 mM) in a supporting electrolyte (e.g., 0.5 M KCl or 0.5 M NaCl in deionized water).[1][3]

-

Electrochemical Cell: A standard three-electrode voltammetry cell.

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and sonicate to remove any residual abrasive particles.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes. Add the electrolyte solution containing TEMPOL to the cell, ensuring the electrodes are submerged.

-

Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the initial and final potentials to values that bracket the expected redox potential of TEMPOL (e.g., from 0 V to +1.2 V vs. Ag/AgCl).

-

Set the scan rate, typically between 50 mV/s and 100 mV/s.[1]

-

Initiate the potential sweep. The potential is ramped linearly to the final potential and then reversed back to the initial potential.

-

Record the resulting current as a function of the applied potential. Typically, multiple cycles are run to ensure a stable voltammogram is obtained.

-

-

Data Analysis:

-

Plot the current (I) versus the potential (E) to obtain the cyclic voltammogram.

-

Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the half-wave potential (E½) as the average of the anodic and cathodic peak potentials: E½ = (Epa + Epc) / 2. This value represents the formal redox potential of the couple under the given experimental conditions.

-

The potential values are typically converted to the Normal Hydrogen Electrode (NHE) scale for standardization.

-

Analysis of TEMPOL's Effect on Signaling Pathways by Western Blot

Western blotting is a widely used technique to assess the impact of compounds like TEMPOL on the expression and phosphorylation status of proteins in cellular signaling pathways.[7]

Objective: To determine the effect of TEMPOL on the phosphorylation of key proteins in the MAPK/Akt/mTOR pathway.

Materials:

-

Cell culture reagents (media, serum, antibiotics).

-

The cell line of interest (e.g., HT29 colon cancer cells).[8]

-

TEMPOL stock solution.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of TEMPOL or a vehicle control for a specified duration (e.g., 48 hours).[8]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis on the protein bands using image analysis software.

-

Normalize the intensity of the phosphorylated protein band to the corresponding total protein band and/or a loading control (e.g., β-actin or GAPDH).

-

Visualizations

TEMPOL/TEMPOL-H Redox Couple

Caption: The reversible one-electron redox cycling of the TEMPOL/TEMPOL-H couple.

Experimental Workflow for Cyclic Voltammetry

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for TEMPOL-H as a Spin Probe in EPR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEMPOL-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine), a hydroxylamine spin probe, is a powerful tool in Electron Paramagnetic Resonance (EPR) spectroscopy for the detection and quantification of Reactive Oxygen Species (ROS). Upon reaction with ROS, such as superoxide (O₂⁻) and peroxynitrite (ONOO⁻), the EPR-silent TEMPOL-H is oxidized to the stable nitroxide radical TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl), which is EPR-active.[1] This conversion allows for the sensitive measurement of oxidative stress in a variety of biological and chemical systems. The resulting EPR spectrum of TEMPOL is sensitive to the microenvironment, providing valuable information on local polarity and viscosity.[1]

These application notes provide detailed protocols for the use of TEMPOL-H as a spin probe in EPR spectroscopy, guidance on data interpretation, and visualization of relevant pathways and workflows.

Data Presentation

The EPR spectral parameters of the TEMPOL radical are crucial for interpreting the experimental results. The g-value and the hyperfine coupling constant (A) are particularly informative. The g-value is analogous to the chemical shift in NMR and is sensitive to the electronic environment of the nitroxide. The hyperfine coupling constant arises from the interaction of the unpaired electron with the nitrogen nucleus and is sensitive to the polarity and hydrogen-bonding environment.

Table 1: EPR Parameters of TEMPOL in Various Solvents

| Solvent | Dielectric Constant | g-value (isotropic) | Hyperfine Coupling Constant (aN) (Gauss) |

| Toluene | 2.38 | ~2.0061 | ~15.2 |

| Ethanol | 24.55 | ~2.0057 | ~15.7 |

| Water | 80.1 | ~2.0056 | ~16.0 |

| Dimethyl sulfoxide (DMSO) | 46.7 | ~2.0058 | ~15.4 |

Note: These are approximate values and can vary with temperature and other experimental conditions.

Signaling Pathway and Experimental Workflow

The utility of TEMPOL-H in studying oxidative stress is rooted in its ability to react with ROS, which are often key components of cellular signaling pathways. The following diagrams illustrate the general mechanism of ROS detection by TEMPOL-H and a typical experimental workflow.

Caption: Oxidation of EPR-silent TEMPOL-H to the EPR-active TEMPOL radical by ROS.

Caption: Workflow for detecting cellular ROS using TEMPOL-H and EPR spectroscopy.

Experimental Protocols

Protocol 1: In Vitro Detection of Superoxide

This protocol describes the detection of superoxide generated by the xanthine/xanthine oxidase system.

Materials:

-

TEMPOL-H

-

Xanthine

-

Xanthine Oxidase

-

Phosphate-buffered saline (PBS), pH 7.4

-

EPR tubes

-

EPR spectrometer

Procedure:

-

Prepare a stock solution of TEMPOL-H: Dissolve TEMPOL-H in PBS to a final concentration of 10 mM.

-

Prepare a stock solution of xanthine: Dissolve xanthine in PBS to a final concentration of 10 mM.

-

Prepare the reaction mixture: In an EPR tube, mix the following in order:

-

PBS

-

Xanthine (final concentration 1 mM)

-

TEMPOL-H (final concentration 1 mM)

-

-

Initiate the reaction: Add xanthine oxidase (final concentration 0.1 U/mL) to the reaction mixture and mix gently.

-

Acquire EPR spectrum: Immediately place the EPR tube in the spectrometer and begin acquiring spectra.

Typical EPR Spectrometer Settings (X-band):

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Temperature: Room Temperature

Protocol 2: Detection of Cellular ROS in Suspension Cells

This protocol is designed for the detection of ROS in a suspension of cultured cells.

Materials:

-

Suspension cell culture (e.g., Jurkat cells)

-

TEMPOL-H

-

Cell culture medium

-

ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

PBS, pH 7.4

-

EPR tubes

-

EPR spectrometer

Procedure:

-

Cell preparation: Harvest cells by centrifugation and resuspend in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Prepare a stock solution of TEMPOL-H: Dissolve TEMPOL-H in PBS to a final concentration of 10 mM.

-

Incubation with TEMPOL-H: Add TEMPOL-H stock solution to the cell suspension to a final concentration of 1 mM. Incubate for 30 minutes at 37°C.

-

Stimulation of ROS production: Add the ROS-inducing agent (e.g., PMA at a final concentration of 1 µg/mL) to the cell suspension. A control sample without the stimulant should also be prepared.

-

Sample loading: Transfer the cell suspension to an EPR tube.

-

EPR spectrum acquisition: Immediately place the sample in the EPR spectrometer and acquire the spectrum.

Typical EPR Spectrometer Settings (X-band):

-

(Same as Protocol 1)

Protocol 3: Low-Temperature EPR for Enhanced Signal Resolution

For certain applications, such as studying the microenvironment of the TEMPOL radical, low-temperature EPR can provide better-resolved spectra.

Materials:

-

Sample prepared as in Protocol 1 or 2

-

Glycerol or other cryoprotectant

-

Liquid nitrogen

-

Low-temperature EPR Dewar and controller

Procedure:

-

Sample preparation: Prepare the sample as described in the previous protocols. For aqueous samples, add a cryoprotectant like glycerol (20-30% v/v) to prevent ice crystal formation, which can damage the sample and affect the spectrum.

-

Flash freezing: Rapidly freeze the sample in the EPR tube by immersing it in liquid nitrogen.

-

EPR measurement: Transfer the frozen sample to the pre-cooled EPR Dewar inside the spectrometer cavity.

-

Acquire EPR spectrum: Acquire the spectrum at the desired low temperature (e.g., 77 K).

Typical Low-Temperature EPR Spectrometer Settings (X-band):

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 1-5 mW (use lower power to avoid saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1-2 G

-

Sweep Width: 150-200 G

-

Center Field: ~3400 G

-

Temperature: 77 K (or other desired low temperature)

Data Analysis and Interpretation

The primary quantitative information obtained from the EPR experiment is the concentration of the TEMPOL radical, which is directly proportional to the amount of ROS that has reacted with TEMPOL-H. The concentration is determined by calculating the double integral of the EPR spectrum. The resulting area is then compared to a standard of known concentration (e.g., a standard TEMPOL solution).

Changes in the lineshape of the EPR spectrum can provide qualitative information about the microenvironment of the spin probe. For example, in a more viscous environment, the rotational motion of the TEMPOL radical is slower, leading to a broadening of the spectral lines.

Troubleshooting

-

No or weak signal:

-

Ensure that the TEMPOL-H has been oxidized. Check the activity of your ROS generating system.

-

Verify the concentration of TEMPOL-H.

-

Optimize EPR spectrometer settings (e.g., increase receiver gain, check microwave power).

-

Ensure the sample is correctly positioned in the EPR cavity.

-

-

Broad or distorted lines:

-

High concentrations of the TEMPOL radical can lead to spin-spin broadening. Consider diluting the sample.

-

Inappropriate modulation amplitude can distort the lineshape. It should be a fraction of the narrowest linewidth.

-

For low-temperature measurements, ensure proper freezing to avoid crystalline ice formation.

-

By following these protocols and guidelines, researchers can effectively utilize TEMPOL-H as a spin probe to investigate the role of reactive oxygen species in a wide range of biological and chemical systems.

References

Application of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol for Reactive Oxygen Species Detection

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are key signaling molecules involved in a multitude of physiological and pathological processes. Their detection and quantification are crucial for understanding disease mechanisms and for the development of novel therapeutics. 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol, also known as TEMPOL-H, is a hydroxylamine spin probe that serves as a valuable tool for the sensitive and specific detection of various ROS, particularly superoxide radicals and peroxynitrite. This document provides detailed application notes and experimental protocols for the use of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol in ROS detection, with a focus on Electron Paramagnetic Resonance (EPR) spectroscopy.

Principle of Detection

The fundamental principle behind the use of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol for ROS detection lies in its oxidation to the stable nitroxide radical, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL). This reaction is mediated by various ROS. The resulting TEMPOL radical is paramagnetic and possesses a characteristic three-line spectrum that can be readily detected and quantified using EPR spectroscopy. The intensity of the EPR signal is directly proportional to the concentration of TEMPOL, which in turn correlates with the amount of ROS present in the sample.

Quantitative Data

The reactivity of hydroxylamine probes with different ROS is a critical factor for accurate interpretation of experimental results. The following table summarizes the known reactivity of piperidine-based hydroxylamines with various ROS.

| Reactive Oxygen Species (ROS) | Reactivity with Piperidine-based Hydroxylamines | Rate Constant (M⁻¹s⁻¹) | Reference |

| Superoxide (O₂•⁻) | High | 8.4 x 10² (for PP-H) | [1] |

| Peroxynitrite (ONOO⁻) | High | 6 x 10⁹ (for TEMPONE-H) | [2] |

| Hydroxyl Radical (•OH) | Moderate | Not readily available | [3] |

| Hydrogen Peroxide (H₂O₂) | Low (in the absence of metal ions) | Not readily available | |

| Peroxyl Radicals (ROO•) | High | Not readily available | [2] |

Note: PP-H (1-hydroxy-4-phosphonooxy-2,2,6,6-tetramethylpiperidine) and TEMPONE-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) are derivatives of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol. The reactivity is expected to be in a similar range.

Experimental Protocols

Protocol 1: In Vitro ROS Detection in a Cell-Free System

This protocol describes the detection of superoxide generated by the xanthine/xanthine oxidase system.

Materials:

-

1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol (TEMPOL-H)

-

Xanthine

-

Xanthine Oxidase

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Superoxide Dismutase (SOD) (for control)

-

EPR tubes (capillary or flat cell)

-

EPR Spectrometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol (e.g., 10 mM in PBS).

-

Prepare a stock solution of Xanthine (e.g., 10 mM in 0.1 M NaOH, then dilute in PBS).

-

Prepare a stock solution of DTPA (e.g., 10 mM in PBS).

-

Prepare a working solution of Xanthine Oxidase (e.g., 1 U/mL in PBS).

-

Prepare a stock solution of SOD (e.g., 1000 U/mL in PBS).

-

-

Reaction Mixture:

-

In an Eppendorf tube, prepare the reaction mixture in the following order:

-

PBS to a final volume of 200 µL.

-

DTPA to a final concentration of 1 mM.

-

Xanthine to a final concentration of 0.4 mM.

-

1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol to a final concentration of 1 mM.

-

-

For the negative control, add SOD to a final concentration of 100 U/mL.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding Xanthine Oxidase to a final concentration of 0.04 U/mL.

-

Mix gently and immediately transfer the solution to an EPR tube.

-

-

EPR Measurement:

-

Place the EPR tube in the cavity of the EPR spectrometer.

-

Record the EPR spectrum. Typical X-band spectrometer settings for TEMPOL detection are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Sweep Time: 60 s

-

Number of Scans: 1-5

-

-

-

Data Analysis:

-

Quantify the EPR signal intensity by double integration of the first-derivative spectrum. The signal intensity is proportional to the concentration of the TEMPOL radical formed.

-

Protocol 2: Detection of Intracellular ROS in Cultured Cells

This protocol provides a general guideline for measuring ROS production in cultured cells.

Materials:

-

Cultured cells (adherent or suspension)

-

1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol (or a cell-permeable derivative like 1-hydroxy-3-carboxy-2,2,5,5-tetramethylpyrrolidine, CPH)

-

Cell culture medium

-

PBS, pH 7.4

-

ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Cell scraper (for adherent cells)

-

Centrifuge

-

EPR tubes

-

EPR Spectrometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

For adherent cells, gently scrape and collect the cells. For suspension cells, collect by centrifugation.

-

Wash the cells twice with PBS and resuspend in culture medium at a concentration of 1-5 x 10⁶ cells/mL.

-

-

Loading with the Probe:

-

Add 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol (or its derivative) to the cell suspension to a final concentration of 0.1-1 mM.

-

Incubate the cells for 30-60 minutes at 37°C.

-

-

Induction of ROS Production:

-

Add the ROS-inducing agent (e.g., PMA at 1 µM) to the cell suspension.

-

Incubate for the desired time period (e.g., 15-60 minutes) at 37°C. A parallel sample without the inducing agent should be run as a control.

-

-

Sample Preparation for EPR:

-

Transfer an aliquot of the cell suspension (e.g., 50-100 µL) into an EPR capillary tube.

-

-

EPR Measurement and Data Analysis:

-

Perform EPR measurements as described in Protocol 1.

-

To confirm that the signal is from intracellular ROS, the cell suspension can be centrifuged, and the EPR spectrum of the supernatant can be recorded. A significantly lower signal in the supernatant indicates an intracellular origin of the ROS. The use of cell-impermeable SOD in the extracellular medium can also be used to quench any extracellular superoxide, thus isolating the intracellular signal.

-

Signaling Pathways and Experimental Workflows

The detection of ROS using 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol can be integrated into studies of various signaling pathways. For instance, in inflammatory responses, the activation of NADPH oxidase (NOX) is a major source of superoxide.

The general workflow for a cell-based ROS detection experiment using 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol is outlined below.

Conclusion

1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol is a versatile and reliable probe for the detection of reactive oxygen species. Its application, particularly when coupled with EPR spectroscopy, provides a powerful method for quantifying ROS in both cell-free and cellular systems. The detailed protocols and data presented in these application notes are intended to guide researchers in the successful implementation of this technique for their specific research needs in basic science and drug development.

References

Application Notes and Protocols for Using TEMPOL-H in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl) is a stable, cell-permeable nitroxide that functions as a potent antioxidant. It is a superoxide dismutase (SOD) mimetic, effectively scavenging superoxide radicals and other reactive oxygen species (ROS).[1][2][3][4] TEMPOL-H is the reduced hydroxylamine form of TEMPOL. Within the cellular environment, TEMPOL and TEMPOL-H exist in a redox equilibrium, allowing TEMPOL to catalytically scavenge ROS.[5] This document provides detailed protocols and application notes for the use of TEMPOL and its reduced form, TEMPOL-H, in cell culture experiments, targeting researchers in basic science and drug development.

Mechanism of Action

TEMPOL exerts its antioxidant effects primarily by mimicking the action of superoxide dismutase (SOD), converting superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂).[1][2] This H₂O₂ is then further detoxified into water and oxygen by cellular enzymes like catalase and glutathione peroxidase.[4][6] By reducing superoxide levels, TEMPOL prevents the formation of more damaging reactive species like peroxynitrite.[2] Depending on the cellular context and concentration, TEMPOL can also exhibit pro-oxidant effects, which has been explored for its anti-cancer properties.[7][8][9]

Signaling Pathways Modulated by TEMPOL

TEMPOL has been shown to influence several key signaling pathways involved in cell survival, apoptosis, and inflammation. Notably, it can suppress pro-survival pathways that are often dysregulated in cancer, such as the MAPK/Akt/mTOR pathway.[7][8] In response to oxidative stress, it can also modulate stress-activated protein kinase (SAPK) pathways and affect the expression of apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3.[4][7][9]

Caption: Signaling pathways influenced by TEMPOL.

Data Presentation: Quantitative Effects of TEMPOL in Cell Culture

The following tables summarize the quantitative data from various studies on the effects of TEMPOL in different cell lines.

Table 1: Effective Concentrations of TEMPOL and Treatment Durations

| Cell Line | Application | TEMPOL Concentration | Treatment Duration | Outcome | Reference |

| Human Hematopoietic Stem Cells (HSCs) | Protection from culture-induced stress | 300 µM | 2 hours (pretreatment) | Preserved HSC potential, decreased ROS | [1] |

| HT29 (Colon Cancer) & CRL-1739 (Gastric Cancer) | Induction of apoptosis | 2 mM | 48 hours | Increased apoptosis, suppressed MAPK/Akt/mTOR pathways | [7][8] |

| A549 & Calu-6 (Lung Cancer) | Growth inhibition | 0.5 - 4 mM | 48 hours | Dose-dependent growth inhibition (IC50 ~1-2 mM) | [10][11] |

| H9c2 (Rat Cardiomyoblast) | Protection against hypoxia | 0.1 - 10 µM (1 µM optimal) | 1 hour (pretreatment) followed by 24h hypoxia | Increased cell viability, reduced oxidative stress and apoptosis | [4] |

| Rabbit Lens Epithelial Cells | Protection from H₂O₂ insult | 5 mM | N/A | Prevented H₂O₂-induced inhibition of cell growth | [12] |

| HL-60 (Human Leukemia) | Anti-proliferative effects | 0.05 - 1.6 mM | 96 hours | Dose-dependent inhibition of cell growth | [13] |

Table 2: Effects of TEMPOL on Cellular Endpoints

| Cell Line | Parameter Measured | TEMPOL Concentration | Effect | Reference |

| HT29 & CRL-1739 | Protein Levels | 2 mM | Increased: Bax, cleaved caspase-3, GRP78, AIF. Decreased: Bcl-2, p-ERK, p-JNK, p-AKT, p-mTOR. | [7][8] |

| H9c2 | Cell Viability (vs. hypoxia) | 1 µM | Increased cell viability to ~75% from 59.52% in hypoxia-only group. | [4] |

| H9c2 | Apoptosis-related proteins (vs. hypoxia) | 1 µM | Upregulated Bcl-2, downregulated Bax and caspase-3. | [4] |

| A549 | Sub-G1 cell population (apoptosis) | 2 mM | Increased to ~22% | [11] |

| A549 | Annexin V-positive cells (apoptosis) | 2 mM | Increased to ~38% | [11] |

| CD34+ HSCs | ROS Levels (vs. D0) | 300 µM | Prevented the increase in ROS levels observed after 2 days of culture. | [1][14] |

Experimental Protocols

Protocol 1: Preparation of TEMPOL Stock Solution

Materials:

-

TEMPOL powder (4-Hydroxy-TEMPO, CAS No. 2226-96-2)[15]

-

Sterile Dimethyl Sulfoxide (DMSO) or sterile deionized water/phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or conical tubes

Procedure:

-